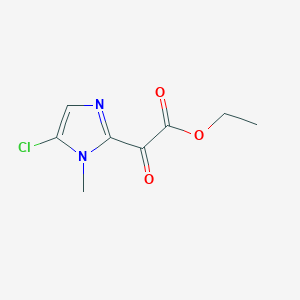
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 149.43°C and a predicted boiling point of approximately 310.9°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is 1.56 at 20°C .Aplicaciones Científicas De Investigación
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of a variety of compounds, including the antiviral drug sofosbuvir. It has also been used in drug design, as a template for the development of new drugs with improved pharmacological properties. In addition, this compound has been used in biochemistry studies, as it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not fully understood. However, it is believed that this compound inhibits the enzyme acetylcholinesterase by binding to its active site. This binding prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, this compound has been found to have an anti-inflammatory effect, and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively simple synthesis method. In addition, this compound has a wide range of applications in scientific research, which makes it a useful starting material for a variety of experiments. However, this compound is a relatively unstable compound, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
The potential future directions of research involving 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are numerous. One potential direction is the development of new drugs based on this compound’s structure and mechanism of action. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in organic synthesis. Finally, research could be done to explore the potential of this compound as an inhibitor of other enzymes or as an anti-inflammatory agent.
Métodos De Síntesis
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be synthesized through a three-step process. First, 1-chloro-2-ethoxy-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine (CEFMOD) is synthesized by reacting 1-chloro-2-ethoxy-4-methyl-6-oxo-1,6-dihydropyridine (CEMOD) with formaldehyde in an aqueous solution. Second, CEFMOD is reacted with sodium hydroxide to form 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine (CEFMC). Finally, CEFMC is reacted with carbonitrile to form this compound.
Propiedades
IUPAC Name |
2-chloro-1-ethyl-5-formyl-4-methyl-6-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-13-9(11)7(4-12)6(2)8(5-14)10(13)15/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMJMCULVFVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C=O)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)








![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)